molecular formula C9H9NO3 B6297556 2-Oxo-2-(2-pyridyl)ethyl acetate CAS No. 103441-80-1

2-Oxo-2-(2-pyridyl)ethyl acetate

Cat. No.: B6297556
CAS No.: 103441-80-1
M. Wt: 179.17 g/mol
InChI Key: PKCHJOYORTYKQW-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-pyridyl)ethyl acetate is an organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol It is a derivative of pyridine and is characterized by the presence of an acetate group attached to a 2-pyridyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-pyridyl)ethyl acetate typically involves the reaction of 2-pyridinecarboxaldehyde with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 70°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Common solvents include dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-pyridyl)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Pyridine-2-carboxylic acid derivatives

    Reduction: 2-(2-pyridyl)ethanol

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-Oxo-2-(2-pyridyl)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyridine: Similar structure but lacks the acetate group.

    2-Pyridinecarboxaldehyde: Precursor in the synthesis of 2-Oxo-2-(2-pyridyl)ethyl acetate.

    2-(2-Pyridyl)ethanol: Reduction product of this compound.

Uniqueness

This compound is unique due to the presence of both a pyridine ring and an acetate group, which allows it to participate in a wide range of chemical reactions. Its ability to form coordination complexes with metal ions makes it valuable in catalysis and other applications.

Properties

IUPAC Name

(2-oxo-2-pyridin-2-ylethyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-7(11)13-6-9(12)8-4-2-3-5-10-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCHJOYORTYKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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